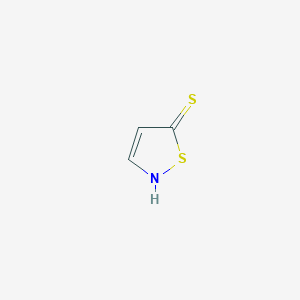
1,2-Thiazole-5(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isothiazolethiol is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure.
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds.
Metal-Catalyzed Approaches: Recent advancements have introduced metal-catalyzed methods, such as palladium-catalyzed cross-coupling reactions, which allow for the synthesis of densely substituted isothiazoles.
Ring Rearrangements: Another approach involves the rearrangement of thiadiazoles under specific conditions to form isothiazoles.
Industrial Production Methods: Industrial production often utilizes scalable methods such as metal-catalyzed cross-coupling reactions due to their efficiency and ability to produce high yields of the desired product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazoles.
Aplicaciones Científicas De Investigación
5-Isothiazolethiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 5-Isothiazolethiol exerts its effects involves the interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . In cancer research, it has been shown to inhibit enzymes such as topoisomerase, leading to the suppression of cancer cell growth .
Comparación Con Compuestos Similares
Thiazole: Another sulfur-containing heterocycle, but with different reactivity and applications.
Isoxazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties and uses.
Uniqueness: 5-Isothiazolethiol is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
61006-10-8 |
|---|---|
Fórmula molecular |
C3H3NS2 |
Peso molecular |
117.20 g/mol |
Nombre IUPAC |
2H-1,2-thiazole-5-thione |
InChI |
InChI=1S/C3H3NS2/c5-3-1-2-4-6-3/h1-2,4H |
Clave InChI |
XXYDUYVNVIQPBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CNSC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


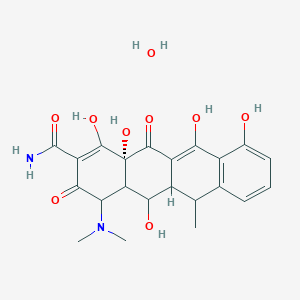
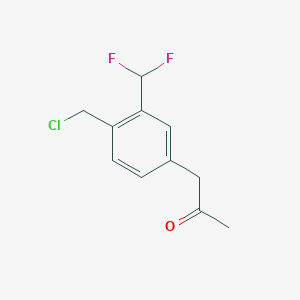
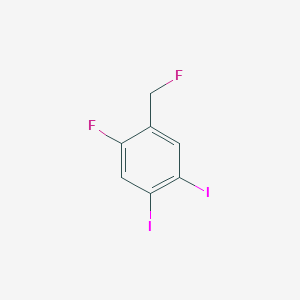

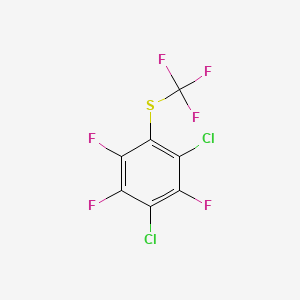
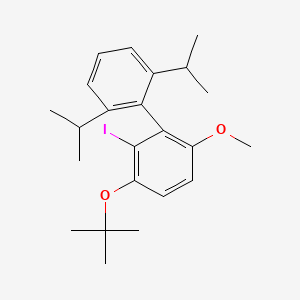

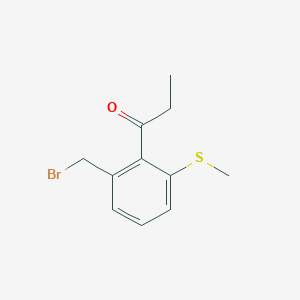
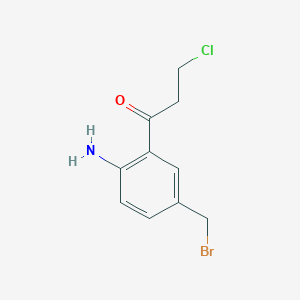
![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
![(2S,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14063318.png)



